

# 6-Tridecyltetrahydro-2H-pyran-2-one chemical properties

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## Compound of Interest

Compound Name: 6-Tridecyltetrahydro-2H-pyran-2-one

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An In-depth Technical Guide to the Chemical Properties of **6-Tridecyltetrahydro-2H-pyran-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **6-tridecyltetrahydro-2H-pyran-2-one**. Additionally, it explores a relevant biological signaling pathway where lactones play a crucial role, offering context for its potential applications in research and drug development.

## Chemical Properties

**6-Tridecyltetrahydro-2H-pyran-2-one**, also known by its synonym  $\delta$ -octadecalactone, is a saturated  $\delta$ -lactone.<sup>[1][2]</sup> It is a naturally occurring compound found in some food products and is known for its contribution to the sensory perception of creaminess and fatty notes.<sup>[3][4][5]</sup>

## Quantitative Data Summary

The key chemical and physical properties of **6-tridecyltetrahydro-2H-pyran-2-one** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>2</sub>	[1][2]
Molecular Weight	282.46 g/mol	[1][2]
CAS Number	1227-51-6	[1][2]
IUPAC Name	6-tridecyloxan-2-one	[1]
Synonyms	δ-Octadecalactone, delta-Stearolactone	[1]
Appearance	Clear waxy solid	[1]
Aroma	Weak, fatty, waxy	[1]
Melting Point	38-39 °C	
Boiling Point (Predicted)	375.5 ± 10.0 °C	
Density (Predicted)	0.902 ± 0.06 g/cm <sup>3</sup>	
Solubility	Practically insoluble in water; Soluble in ethanol	[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **6-tridecyltetrahydro-2H-pyran-2-one** are provided below. These protocols are based on established methods for similar long-chain δ-lactones and can be adapted by researchers for specific laboratory conditions.

### Synthesis Protocol: Baeyer-Villiger Oxidation

A common and effective method for the synthesis of δ-lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. The following is a representative protocol for the synthesis of **6-tridecyltetrahydro-2H-pyran-2-one** from 2-tridecylcyclopentanone.

Materials:

- 2-Tridecylcyclopentanone

- m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid
- Dichloromethane (DCM) or other suitable aprotic solvent
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ ), 10% solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve 2-tridecylcyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of the ketone.
- Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess peroxy acid by adding a 10% solution of sodium sulfite and stir for 30 minutes.
- Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **6-tridecyltetrahydro-2H-pyran-2-one** by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of  $\delta$ -lactones. The following is a general protocol that can be optimized for the analysis of **6-tridecyltetrahydro-2H-pyran-2-one**.

### Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness)

### Sample Preparation:

- Dissolve the sample containing **6-tridecyltetrahydro-2H-pyran-2-one** in a suitable solvent such as hexane or dichloromethane. For complex matrices like food samples, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[\[6\]](#)
- If quantitative analysis is required, add an appropriate internal standard. For  $\delta$ -lactones, isotopically labeled analogues are ideal.

### GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes
  - Ramp to 250 °C at a rate of 10 °C/min
  - Hold at 250 °C for 10 minutes

- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

#### Data Analysis:

- The identification of **6-tridecyltetrahydro-2H-pyran-2-one** can be confirmed by comparing its mass spectrum and retention time with that of a pure standard. The characteristic fragment ion for  $\delta$ -lactones is often observed at m/z 99.[\[6\]](#)

## Biological Activity and Signaling Pathways

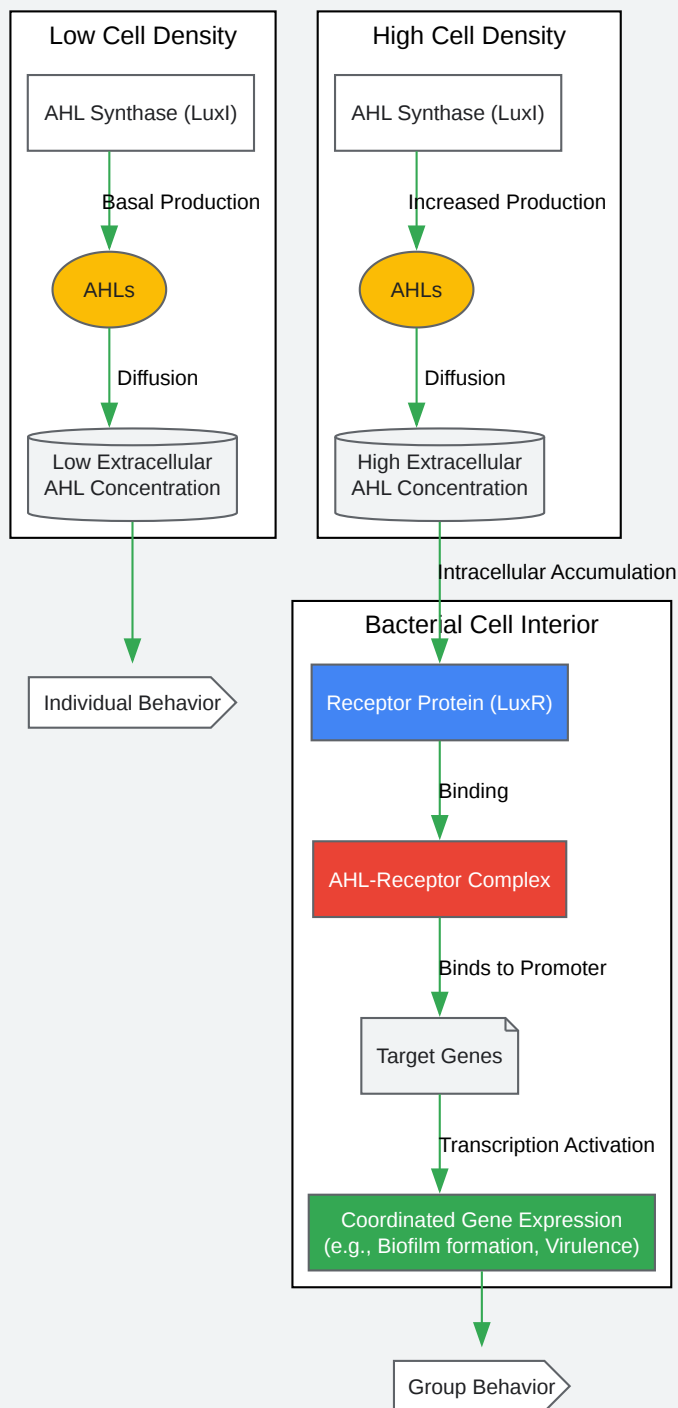
While specific signaling pathways for **6-tridecyltetrahydro-2H-pyran-2-one** have not been extensively studied, lactones as a chemical class are known to be involved in various biological processes. A prominent example is the role of acyl-homoserine lactones (AHLs) in bacterial quorum sensing. Although structurally different from  $\delta$ -octadecalactone, the quorum sensing pathway serves as an excellent model for lactone-mediated cell-to-cell communication.

## Illustrative Signaling Pathway: Bacterial Quorum Sensing

Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation, virulence, and bioluminescence.[\[7\]](#)[\[8\]](#)[\[9\]](#) In many Gram-negative bacteria, this process is mediated by AHLs.[\[10\]](#)

#### Workflow of Acyl-Homoserine Lactone Mediated Quorum Sensing

## Workflow of Acyl-Homoserine Lactone Mediated Quorum Sensing

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Caption: Acyl-Homoserine Lactone (AHL) mediated quorum sensing in bacteria.

Disclaimer: The signaling pathway depicted above illustrates the mechanism of acyl-homoserine lactones in bacterial quorum sensing. While **6-tridecyltetrahydro-2H-pyran-2-one** is a lactone, it belongs to a different structural class ( $\delta$ -lactone) and its involvement in quorum sensing has not been established. This diagram is provided as a representative example of a biological signaling pathway mediated by lactone molecules.

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